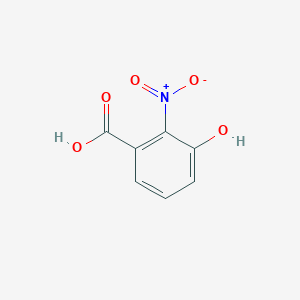

3-Hydroxy-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDBKQKRDJPBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975623 | |

| Record name | 3-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-00-6 | |

| Record name | 602-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of this compound (CAS No. 602-00-6), tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to explore the causality behind its synthesis, its versatile applications as a synthetic intermediate, and the critical protocols for its safe handling and characterization.

Core Chemical Identity and Physicochemical Properties

This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring a carboxyl group, a hydroxyl group, and a nitro group on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The electronic effects of these substituents—the electron-withdrawing nature of the nitro and carboxyl groups and the electron-donating character of the hydroxyl group—create a unique reactivity profile that can be strategically exploited in the synthesis of complex molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 602-00-6 [1][2][3][4][5].

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 602-00-6 | [1][2][4][5] |

| Molecular Formula | C₇H₅NO₅ | [1][2][3][5] |

| Molecular Weight | 183.12 g/mol | [2][3][5][6] |

| IUPAC Name | This compound | [1][5][6] |

| Appearance | Yellow crystals or crystalline powder | [1][3][7] |

| Melting Point | 176 - 182 °C | [1][3][7] |

| InChI Key | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [1][5][6] |

| SMILES | C1=CC(=C(C(=C1)O)[O-])C(=O)O | [5][6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a prime example of nucleophilic aromatic substitution (SNAAr). A common and high-yielding laboratory-scale preparation starts from 3-Chloro-2-nitrobenzoic acid[4]. The choice of this starting material is strategic; the chlorine atom is activated towards substitution by the strong electron-withdrawing effect of the adjacent nitro group and the carboxyl group in the meta position.

Experimental Protocol: Synthesis from 3-Chloro-2-nitrobenzoic acid[4]

-

Reaction Setup: Dissolve 3-Chloro-2-nitrobenzoic acid (e.g., 30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (e.g., 240 g in 300 mL H₂O). Stir at room temperature until a complete solution is achieved.

-

Expertise & Experience: The large excess of potassium hydroxide (KOH) serves a dual purpose. It acts as the nucleophile (hydroxide ion) and ensures the reaction medium remains strongly basic, which is necessary to deprotonate the carboxylic acid and facilitate the SNAAr mechanism. This high concentration drives the reaction to completion.

-

-

Nucleophilic Substitution: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.

-

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding to the workup.

-

-

Workup and Protonation: After cooling the mixture to room temperature, dilute it with water. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 2.

-

Causality Explained: Acidification is a critical step. It protonates the potassium carboxylate salt formed during the reaction, precipitating the desired water-insoluble this compound product.

-

-

Extraction and Isolation: Cool the acidified mixture to 0°C to maximize precipitation. Extract the product into an organic solvent like ethyl acetate (e.g., 2 x 500 mL).

-

Purification: Combine the organic layers, wash with a brine solution to remove residual inorganic salts, and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to yield the final product.

-

Authoritative Grounding: This procedure has been reported to yield approximately 99% of the desired product, demonstrating its efficiency and reliability[4].

-

Workflow Visualization

Caption: Synthesis workflow for this compound.

Structural Verification and Analytical Protocols

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of the substitution pattern on the aromatic ring. In DMSO-d₆, the expected signals are: a broad singlet for the carboxylic acid proton (~13.8 ppm), a singlet for the phenolic proton (~11.21 ppm), and three distinct signals in the aromatic region corresponding to the three ring protons (~7.30-7.47 ppm)[4].

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. In negative ion mode, the compound will show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 182.10, consistent with the calculated mass of 183.02 Da[4].

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard for quantifying purity. Assays typically show purity levels of ≥98% for commercially available or properly synthesized batches[1].

Applications in Drug Development and Advanced Research

While not an active pharmaceutical ingredient itself, this compound is a crucial intermediate whose value lies in its potential for chemical transformation.

A. Key Intermediate for Heterocyclic Scaffolds

The arrangement of functional groups makes this molecule an ideal precursor for synthesizing complex heterocyclic systems, which form the core of many therapeutic agents. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions with the adjacent hydroxyl or carboxyl groups. This strategy is central to building pharmacologically relevant scaffolds.

A significant example is its role as a precursor for key intermediates used in the synthesis of pyrrolobenzodiazepines (PBDs) , a class of potent anti-tumor agents[8]. PBDs function by binding to specific DNA sequences, and their efficacy is highly dependent on their molecular structure. The synthesis of a PBD intermediate, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, highlights the utility of related structural motifs derived from nitrated hydroxybenzoic acids[8].

Caption: Role as a precursor for complex heterocyclic scaffolds.

B. Matrix for Mass Spectrometry (MALDI)

This compound has been successfully used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for in-source decay (ISD) applications[5].

-

Causality Explained: A good MALDI matrix must possess three key features that this molecule provides:

-

Strong Chromophore: The nitroaromatic system strongly absorbs UV light at the wavelength of the MALDI laser (typically 337 nm).

-

Analyte Co-crystallization: It readily co-crystallizes with analytes like peptides and proteins, isolating them in the matrix.

-

Proton Source: The acidic carboxylic acid proton facilitates the ionization of the analyte molecules.

-

Its structure promotes efficient energy transfer from the laser to the analyte, leading to soft ionization, which is essential for analyzing large biomolecules.

Safety, Handling, and Storage Protocols

Proper handling is essential due to the compound's hazardous properties. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[7].

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

Mandatory Laboratory Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust[9][10]. Ensure safety showers and eyewash stations are readily accessible[9].

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[7].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice[7].

-

Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Call a physician if symptoms persist[9].

-

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents[10].

Conclusion

This compound is more than a simple chemical; it is a strategic synthetic intermediate whose value is rooted in its unique combination of reactive functional groups. For scientists in drug discovery and materials science, understanding its synthesis, reactivity, and analytical profile is key to unlocking its potential as a building block for novel and complex molecular architectures. Adherence to rigorous safety protocols is non-negotiable to ensure its effective and safe application in the laboratory.

References

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 293291, this compound. [Link]

-

Loba Chemie. 3-HYDROXY BENZOIC ACID MSDS. [Link]

Sources

- 1. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 602-00-6 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Hydroxy-4-nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Physical Properties of 3-Hydroxy-2-nitrobenzoic Acid

Section 1: Introduction and Scope

3-Hydroxy-2-nitrobenzoic acid (CAS No. 602-00-6) is a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis and drug development. Its utility as a versatile chemical intermediate stems from the unique electronic and steric arrangement of its three functional groups—carboxyl, hydroxyl, and nitro—on the benzene ring.[1] Understanding the fundamental physical properties of this compound is a non-negotiable prerequisite for its effective use, enabling accurate reaction design, purification strategy, and formulation development.

This technical guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide context, explain the causality behind experimental methodologies, and offer field-proven insights. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, moving from basic identification to complex analytical characterization. We will delve into macroscopic properties, physicochemical constants, and spectroscopic signatures, grounding each section in both established data and the self-validating protocols required for scientific integrity.

Section 2: Chemical Identity

Unambiguous identification is the foundation of all chemical research. The following table summarizes the key identifiers for this compound, sourced from authoritative chemical databases.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 602-00-6 | [2][4] |

| Molecular Formula | C₇H₅NO₅ | [2][3] |

| Molecular Weight | 183.12 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)[O-])C(=O)O | [3][5] |

| InChI Key | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [2][3][5] |

Section 3: Macroscopic and Thermal Properties

The bulk physical properties of a compound dictate its handling, storage, and processing requirements. This compound is typically supplied as a crystalline solid.

| Property | Value | Source(s) |

| Appearance | White to light yellow or orange crystalline powder | [1][2][6] |

| Melting Point | 176 - 184 °C (Multiple ranges reported) | [2][6] |

| Boiling Point | 362.9 °C (at 760 mmHg) | [6][7] |

| Density | 1.631 g/cm³ | [6] |

| Solubility | Soluble in hot water, ethanol, and ether; Slightly soluble in DMSO and methanol. | [1][8] |

Expertise & Experience: Interpreting Melting Point Discrepancies

The observed variation in the reported melting point (e.g., 176-182°C vs. 179-181°C) is common in technical literature and underscores a critical concept: melting point is a robust indicator of purity.[2][6] A sharp melting range (typically < 1°C) is characteristic of a highly pure compound. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[9] The different reported values may reflect varying levels of purity between batches or differences in experimental technique, such as the heating rate. For rigorous identity confirmation, a mixed melting point analysis with an authentic standard is the authoritative method.

Protocol 3.1: Standardized Melting Point Determination

This protocol describes a self-validating system for obtaining an accurate melting point range using a capillary-based apparatus.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Grind a small amount using a mortar and pestle if necessary. This ensures uniform heat transfer.

-

Load the sample into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface.[9][10] An excessive amount of sample will lead to a broader, inaccurate melting range.[9]

-

-

Initial Rapid Determination:

-

Place the capillary in the heating block of the melting point apparatus.

-

Set a rapid heating rate (~10-20 °C/min) to quickly determine an approximate melting temperature.[11] This saves time and establishes the range for the precise measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a fresh capillary with the sample.

-

Set a slow heating rate (1-2 °C/min) starting from about 15 °C below the expected melting point.[11] A slow rate is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate range.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least twice with fresh samples. Consistent results (within 1°C) validate the measurement.

-

Caption: Workflow for accurate melting point determination.

Section 4: Physicochemical Properties

Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of a molecule's acidity in solution. For this compound, two acidic protons are present: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid proton is significantly more acidic. Due to the electron-withdrawing effects of the adjacent nitro group and the hydroxyl group, the acidity of the carboxylic acid is enhanced relative to benzoic acid (pKa ≈ 4.2).

A predicted pKa value for the most acidic proton (carboxylic acid) is 2.07 ± 0.10 .[7][8] It is critical for researchers to note that this is a computationally predicted value. While useful for initial estimations, an experimental determination is required for applications sensitive to pH, such as liquid chromatography method development or formulation science.

Protocol 4.1: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for experimentally determining pKa values.[12][13] It relies on monitoring pH changes as a known concentration of titrant is added to the sample solution.

-

System Calibration & Preparation:

-

Calibrate a pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.00, 7.00, 10.00).[2][14] This ensures the accuracy of all subsequent pH measurements.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free, as dissolved CO₂ can interfere with the titration.

-

Accurately prepare a solution of this compound (e.g., 1 mM) in deionized water.[2][14] A cosolvent may be used if solubility is low, but this will yield an apparent pKa (pKa') specific to that solvent system.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the acid solution in a jacketed beaker to maintain a constant temperature.[14]

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the pH.

-

-

Data Analysis & pKa Determination:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).[2][15] At this point, the concentrations of the acid and its conjugate base are equal.

-

Caption: Logical workflow for pKa determination via potentiometry.

Section 5: Spectroscopic and Spectrometric Characterization

Spectroscopic data provides a molecular fingerprint, essential for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Experimental proton NMR data has been reported for this compound.[4]

-

Spectrum: ¹H NMR (400 MHz, DMSO-d₆)

-

Signals: δ 13.8 (broad s, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H).[4]

-

Interpretation:

-

δ 13.8 (broad s, 1H): This downfield, broad signal is characteristic of the highly deshielded and exchangeable carboxylic acid proton.

-

δ 11.21 (s, 1H): This signal corresponds to the phenolic hydroxyl proton. Its singlet nature indicates it is not strongly coupled to other protons.

-

δ 7.47 (t, 1H): This triplet represents the proton at position 5 of the ring, coupled to the protons at positions 4 and 6.

-

δ 7.39 (dd, 1H): This doublet of doublets is likely the proton at position 4.

-

δ 7.30 (dd, 1H): This doublet of doublets corresponds to the proton at position 6.

-

-

-

¹³C NMR: Specific experimental ¹³C NMR data for this compound was not located in the surveyed literature. However, based on the structure, seven distinct carbon signals are expected: one for the carboxyl carbon (typically >165 ppm), and six for the aromatic carbons, whose chemical shifts would be influenced by the attached functional groups.

Protocol 5.1: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, as used in the reference data).[16]

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[16][17]

-

Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to prevent magnetic field distortions.[17]

-

Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration unless the solvent peak is used as a secondary reference.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula.

-

Data: Electrospray Ionization (ESI-MS) in negative mode has been reported.[4]

-

Result: Calculated mass: 183.02; Observed mass: 182.10 [M-H]⁻.[4]

-

Interpretation: The observed mass corresponds to the parent molecule having lost a proton ([M-H]⁻), which is a common and expected ionization pathway for a carboxylic acid in negative ESI mode. The result confirms the molecular weight of 183.12 g/mol .

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not found in the surveyed literature. However, the expected characteristic absorption bands can be predicted based on its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenol): A broad band is expected around 3200-3600 cm⁻¹. This may be superimposed on the carboxylic acid O-H stretch.

-

C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak is expected around 1700-1725 cm⁻¹. Conjugation and hydrogen bonding may shift this value.

-

N=O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak peaks are expected in the 1450-1600 cm⁻¹ region.

Protocol 5.2: Sample Preparation for IR Spectroscopy (Thin Film Method)

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[1][19]

-

Film Deposition: Place a drop of the solution onto the surface of a single IR-transparent salt plate (e.g., NaCl or KBr).[1][19]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the analyte on the plate.[19]

-

Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum. If the signal is too weak, add another drop of solution and re-evaporate. If it is too strong, clean the plate and use a more dilute solution.

Section 6: Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.

-

Hazards:

-

Recommended Precautions:

-

Use only in a well-ventilated area, such as a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

Section 7: Conclusion

This guide has detailed the essential physical properties of this compound, providing a foundation for its safe and effective use in a research setting. We have presented key identifiers, macroscopic properties, and a predicted pKa value, while also delving into its spectroscopic signatures from ¹H NMR and mass spectrometry. By including standardized, self-validating protocols for key measurements, this document emphasizes the importance of experimental rigor. The provided data and methodologies serve as a reliable starting point for any scientist or developer incorporating this versatile compound into their work.

Section 8: References

-

ChemBK. (2024, April 9). This compound. Retrieved January 10, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 10, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 10, 2026, from [Link]

-

Ibbas, F. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved January 10, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 10, 2026, from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 10, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 10, 2026, from [Link]

-

University of Oxford. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1 - Melting Points. Retrieved January 10, 2026, from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved January 10, 2026, from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved January 10, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 10, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 293291, this compound. Retrieved January 10, 2026, from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 10, 2026, from [Link]

-

California State University, Stanislaus. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 293291. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Mass Spectrum of Benzoic acid, 2-hydroxy-3-nitro-. Retrieved January 10, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved January 10, 2026, from [Link]

-

iChemical. (n.d.). This compound, CAS No. 602-00-6. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466). Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). IR Spectrum of Benzoic acid, 2-hydroxy-3-nitro-. Retrieved January 10, 2026, from [Link]

-

J&K Scientific. (n.d.). This compound, 97% | 602-00-6. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved January 10, 2026, from [Link]

-

Chegg. (2020, June 29). Solved What IR peaks are present in 3-nitrobenzoic acid?. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved January 10, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. This compound | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 602-00-6 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound, CAS No. 602-00-6 - iChemical [ichemical.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound CAS#: 602-00-6 [m.chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. asdlib.org [asdlib.org]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. researchgate.net [researchgate.net]

- 18. organomation.com [organomation.com]

- 19. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid: A Key Building Block in Synthetic and Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-Hydroxy-2-nitrobenzoic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, and significant applications, with a particular focus on its role in the synthesis of complex molecules of pharmaceutical interest.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 602-00-6, is an aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring substituted with a carboxyl group (-COOH), a hydroxyl group (-OH) at position 3, and a nitro group (-NO2) at position 2. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.

The presence of the electron-withdrawing nitro and carboxyl groups, along with the electron-donating hydroxyl group, influences the aromatic ring's electron density and dictates its reactivity in electrophilic and nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 602-00-6 | [1][2] |

| Molecular Formula | C₇H₅NO₅ | [1] |

| Molecular Weight | 183.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 179-181 °C | |

| Boiling Point | 363 °C | |

| Solubility | Soluble in hot water, ethanol, and ether. | |

| SMILES | C1=CC(=C(C(=C1)O)[O-])C(=O)O | [1] |

| InChI Key | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [1] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of a halogenated precursor. The following protocol is a robust and high-yielding procedure.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Dissolution of Starting Material

-

In a suitable reaction vessel, dissolve 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL of water).

-

Stir the mixture at room temperature until the starting material is completely dissolved.

Step 2: Nucleophilic Aromatic Substitution

-

Heat the reaction mixture to 110 °C and maintain this temperature for 12 hours. The hydroxide ions act as nucleophiles, displacing the chloride ion from the aromatic ring. The electron-withdrawing nitro group in the ortho position activates the ring towards this substitution.

Step 3: Work-up and Acidification

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and then acidify to a pH of 2 using concentrated hydrochloric acid. This protonates the carboxylate and phenoxide ions, leading to the precipitation of the product.

Step 4: Extraction and Purification

-

Cool the acidified mixture to 0 °C and extract the product with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with a brine solution to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield this compound. This protocol typically results in a high yield (approximately 99%).[4]

Diagram 2: Synthesis Workflow

Caption: General synthetic pathway leveraging a this compound scaffold for PBD synthesis.

Potential for Derivatization in Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of compound libraries for drug discovery screening. The carboxylic acid can be converted to esters or amides, the hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, which can then be further functionalized. This allows for the systematic exploration of the chemical space around this scaffold to identify new bioactive molecules. While specific biological activities for this compound itself are not extensively documented, derivatives of hydroxybenzoic acids are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. [5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is irritating to the eyes, respiratory system, and skin.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined synthesis and versatile chemical handles make it an important building block for the creation of complex and biologically active molecules, most notably as a precursor to intermediates for anti-tumor PBDs. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. CN111302945A.

- Supplementary Inform

- 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). NP-MRD.

- 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).

- Co-production process of 3-hydroxy-2-methyl benzoate and 3-methoxy-2 ... CN113121339A.

- The Role of 3-Hydroxy-5-nitrobenzoic Acid in Modern Drug Discovery.

- Production of 6-nitro-3-hydroxybenzoic acid. JPS6089451A.

- United States P

- 3-Hydroxy-4-nitrobenzoic acid. the NIST WebBook.

- Supplementary d

- Preparation of 3-amino-4-hydroxybenzoic acids.

- This compound synthesis. ChemicalBook.

- This compound | C7H5NO5 | CID 293291. PubChem - NIH.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.

- This compound | 602-00-6 | FH36869. Biosynth.

- This compound | CAS 602-00-6 | SCBT.

- Benzoic acid, 3-hydroxy-. the NIST WebBook.

- Synthesis and biological evaluation of novel 3,4,5-trihydroxy benzoic acid deriv

- This compound | 602-00-6. ChemicalBook.

- This compound. CymitQuimica.

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum. ChemicalBook.

- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.

- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH.

Sources

3-Hydroxy-2-nitrobenzoic acid molecular weight

An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 602-00-6), a pivotal nitroaromatic carboxylic acid. We will delve into its fundamental physicochemical properties, outline validated synthesis and purification protocols, and detail robust analytical methodologies for its characterization. The narrative emphasizes the causality behind experimental choices, reflecting field-proven insights. Key applications, particularly its emerging role as a matrix in advanced mass spectrometry techniques, are explored. This document is designed to serve as an authoritative resource, grounded in scientific literature and validated data, to support professionals in organic synthesis and analytical chemistry.

Introduction

This compound is a substituted aromatic compound featuring a benzoic acid core functionalized with both a hydroxyl (-OH) and a nitro (-NO₂) group. The specific ortho-nitro and meta-hydroxyl substitution pattern dictates its unique chemical reactivity, electronic properties, and steric profile. While not as ubiquitous as some commodity reagents, it serves as a valuable building block in fine chemical synthesis and has garnered specialized interest in analytical applications[1][2]. Its utility stems from the interplay of its three functional groups, which can be selectively targeted or can collectively influence the molecule's behavior in reactions and interactions. This guide offers an in-depth perspective on its synthesis, characterization, and application, providing the foundational knowledge necessary for its effective utilization in a laboratory setting.

Physicochemical Properties

The intrinsic properties of this compound are fundamental to its handling, reactivity, and application. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzene ring creates a unique electronic environment that influences its acidity, solubility, and spectral characteristics.

A summary of its core quantitative data is presented below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₅ | [3][4][5] |

| Molecular Weight | 183.12 g/mol | [3][4][5][6][7] |

| CAS Number | 602-00-6 | [3][5][6][8] |

| Appearance | White to light yellow or orange crystalline powder | [1][3][9][10] |

| Melting Point | 176 - 203 °C | [1][9][11][12] |

| Solubility | Soluble in hot water, ethanol, and ether | [1] |

| IUPAC Name | This compound | [4][6] |

| InChI Key | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [4][6][11] |

Note on Melting Point Discrepancy: The reported melting point shows a notable range across different suppliers and databases. This variation can be attributed to differences in crystalline purity, polymorphic forms, or the analytical method used for determination. Researchers should consider the purity of their specific batch (e.g., >98.0%) and perform their own melting point determination as part of incoming material verification[3][12].

Synthesis and Purification

The synthesis of this compound typically involves nucleophilic aromatic substitution or nitration of a suitable precursor. The choice of starting material is critical and dictates the reaction conditions required. A well-documented and high-yield laboratory-scale synthesis proceeds from 3-Chloro-2-nitrobenzoic acid via nucleophilic substitution of the chloro group with a hydroxide ion[2].

Detailed Synthesis Protocol: Hydrolysis of 3-Chloro-2-nitrobenzoic Acid

This protocol describes a robust method that leverages a strong base at elevated temperatures to achieve a high-yield conversion[2]. The rationale for using a significant excess of potassium hydroxide is to ensure complete dissolution of the starting material and to drive the nucleophilic substitution reaction to completion.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL H₂O). Stir the mixture at room temperature until all solids are completely dissolved[2].

-

Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. This sustained heating provides the necessary activation energy for the substitution reaction to occur efficiently[2].

-

Work-up & Acidification: Upon completion, cool the mixture to room temperature. Dilute the solution with water and then carefully acidify with concentrated hydrochloric acid to a pH of 2. Acidification protonates the carboxylate and phenoxide ions, causing the product to precipitate out of the aqueous solution[2].

-

Extraction: Cool the acidified mixture to 0°C to maximize precipitation. Subsequently, extract the product into ethyl acetate (2 x 500 mL). Ethyl acetate is chosen for its excellent solvating power for the product and its immiscibility with the aqueous phase[2].

-

Washing & Drying: Combine the organic layers and wash with a brine solution to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate and filter[2].

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a solid. This method reports a high yield of 99% (27 g)[2].

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final isolated product.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The observation of the deprotonated molecule [M-H]⁻ is typical for carboxylic acids[2].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups: the broad O-H stretch of the carboxylic acid, the phenolic O-H stretch, C=O stretch of the carboxyl group, and the characteristic N-O stretches of the nitro group[13].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its aromatic nature and chromophoric groups, the compound exhibits strong absorbance in the UV-visible region, a property that has been leveraged for its use as a calibration substance[1].

Expected Analytical Data

The following table summarizes the expected analytical results based on reported data for a successfully synthesized sample[2].

Table 2: Representative Analytical Data for this compound

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | δ 13.8 (brs, 1H, COOH), 11.21 (s, 1H, OH), 7.47 (t, 1H), 7.39 (dd, 1H), 7.30 (dd, 1H) |

| (400 MHz, DMSO-d₆) | ||

| ESI-MS | Observed Mass | 182.10 [M-H]⁻ |

| Calculated Mass | 183.02 |

Quality Control Workflow

A logical workflow for the quality control and characterization of a newly synthesized batch is depicted below.

Caption: Quality control workflow for this compound.

Applications in Research and Development

While broadly useful as an intermediate in organic synthesis for products like dyes and pharmaceuticals[1], this compound has a notable modern application in proteomics and mass spectrometry.

Intermediate in Organic Synthesis

The molecule's functional groups allow for diverse chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, opening pathways to a wide range of other derivatives. The phenolic hydroxyl group can be alkylated or acylated. This versatility makes it a valuable starting point for constructing more complex molecules[2].

MALDI Matrix for In-Source Decay (ISD) Mass Spectrometry

A significant and advanced application is its use as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Specifically, it has been identified as an effective matrix for promoting in-source decay (ISD)[6].

-

Mechanism of Action: In MALDI-ISD, the matrix plays a crucial role. Upon laser irradiation, the matrix absorbs energy and transfers it to the analyte (e.g., a protein or peptide). This compound facilitates this process and also mediates hydrogen abstraction, which leads to characteristic fragmentation of the peptide backbone (cα-C bond cleavage). This fragmentation provides valuable sequence information directly from the mass spectrum[6].

-

Expert Insight: The choice of a MALDI matrix is non-trivial. An effective ISD matrix must efficiently absorb the laser energy, co-crystallize well with the analyte, and promote the desired fragmentation pathways without generating excessive interfering background ions. Studies have shown that this compound is particularly effective in this role, making it a valuable tool for top-down proteomics and detailed protein characterization[6].

Safety and Handling

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount. This compound is classified as an irritant[1][7].

Trustworthiness through Self-Validation: The protocols for handling are designed to be self-validating. Adherence to these measures inherently minimizes exposure and risk, ensuring a safe operational environment.

Table 3: GHS Hazard and Precautionary Information

| Classification | GHS Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation | [7][14] |

| H319 | Causes serious eye irritation | [7][14] | |

| H335 | May cause respiratory irritation | [7][15] | |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [7][15] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [7][14] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [14][15] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [7][15] |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles (conforming to EN 166) are mandatory[7].

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber)[7].

-

Skin and Body Protection: A laboratory coat or long-sleeved clothing should be worn[7].

-

Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If dust concentrations are high, use an approved respirator (e.g., NIOSH/MSHA or EN 149)[7][15].

Conclusion

This compound is a compound of significant utility for both synthetic and analytical chemists. Its well-defined physicochemical properties and established synthesis routes make it an accessible and reliable reagent. The detailed characterization data provides a clear benchmark for quality control. While its role as a synthetic intermediate is important, its application as a specialized MALDI matrix for in-source decay highlights its value in advanced research fields like proteomics. Adherence to the safety and handling protocols outlined in this guide will ensure its effective and safe use in demanding research and development environments.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 293291, this compound. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 602-00-6. Retrieved from [Link]

- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

-

Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Hydroxy-4-nitrobenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 602-00-6 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. jk-sci.com [jk-sci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. biosynth.com [biosynth.com]

- 9. This compound, CAS No. 602-00-6 - iChemical [ichemical.com]

- 10. This compound, 98+% | CymitQuimica [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Hydroxy-2-nitrobenzoic acid, a valuable intermediate in organic synthesis and drug discovery. The document emphasizes scientifically sound and field-proven methodologies, offering a detailed exploration of the most efficient synthesis route via nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid. Furthermore, it delves into the mechanistic complexities and regioselectivity challenges associated with the direct nitration of 3-hydroxybenzoic acid, providing a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development, offering both practical experimental protocols and in-depth theoretical insights.

Introduction: The Significance of this compound

This compound is a key organic compound utilized in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, provides multiple reactive sites for further chemical transformations. This makes it a versatile building block for the development of novel pharmaceutical agents and other fine chemicals. While related compounds like para-hydroxybenzoic acid and its derivatives (parabens) are known for their antimicrobial and preservative properties, and other isomers of nitrobenzoic acid serve as precursors to anti-inflammatory drugs, the specific applications of this compound are primarily as a crucial intermediate in multi-step synthetic processes.[2][3] The strategic placement of the nitro and hydroxyl groups allows for directed modifications of the aromatic ring, making it a valuable precursor in the synthesis of heterocyclic compounds and other substituted benzoic acid derivatives.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution

The most efficient and high-yielding reported synthesis of this compound proceeds through the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid. This method is reliable and provides the target molecule in excellent purity and yield.

Reaction Mechanism and Rationale

The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the displacement of the chloride ion by a hydroxide ion. The subsequent acidic workup protonates the resulting phenoxide to yield the final product.

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of this compound from 3-chloro-2-nitrobenzoic acid.[1]

Materials:

-

3-Chloro-2-nitrobenzoic acid

-

Potassium hydroxide (KOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 30 g (0.148 mol) of 3-chloro-2-nitrobenzoic acid in a solution of 240 g (4.277 mol) of potassium hydroxide in 300 mL of water. Stir at room temperature until the solid is completely dissolved.

-

Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.

-

Workup: After 12 hours, cool the mixture to room temperature and dilute with water.

-

Acidification: Carefully acidify the mixture to a pH of 2 with concentrated hydrochloric acid.

-

Extraction: Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL).

-

Washing and Drying: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the solution and evaporate the solvent under reduced pressure to obtain this compound.

Expected Yield: 27 g (99%)

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H).[1]

-

ESI-MS: Calculated mass: 183.02; Observed mass: 182.10 [M-H]⁻.[1]

Data Summary

| Parameter | Value |

| Starting Material | 3-Chloro-2-nitrobenzoic acid |

| Key Reagents | Potassium hydroxide, Hydrochloric acid |

| Solvent | Water, Ethyl acetate |

| Reaction Temperature | 110°C |

| Reaction Time | 12 hours |

| Yield | 99% |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Alternative Pathway: The Challenge of Direct Nitration of 3-Hydroxybenzoic Acid

A seemingly more direct route to this compound would be the electrophilic nitration of 3-hydroxybenzoic acid. However, this approach is complicated by the directing effects of the substituents on the aromatic ring, leading to a mixture of isomers and low yields of the desired product.

Regioselectivity in Electrophilic Aromatic Substitution

The hydroxyl (-OH) group is an activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director.[4] When both are present on the benzene ring, their directing effects are competitive. The powerful activating effect of the hydroxyl group generally dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it.

In the case of 3-hydroxybenzoic acid, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The positions meta to the carboxylic acid group are C2 and C6. Therefore, the positions activated by the hydroxyl group and not strongly deactivated by the carboxylic acid group are C2, C4, and C6. Experimental evidence shows that nitration of 3-hydroxybenzoic acid typically yields a mixture of isomers, with 3-hydroxy-4-nitrobenzoic acid and 3-hydroxy-6-nitrobenzoic acid being the major products.[5] The formation of the desired this compound is not favored.

Nitration Pathway Diagram

Caption: Regioselectivity of the direct nitration of 3-hydroxybenzoic acid.

Conclusion

For the synthesis of this compound, the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid is the most effective and recommended pathway, offering high yields and purity.[1] While direct nitration of 3-hydroxybenzoic acid is a conceptually simpler approach, it is practically challenging due to the competing directing effects of the hydroxyl and carboxylic acid groups, which lead to the formation of a mixture of isomers. A thorough understanding of these electronic effects is crucial for designing successful synthetic strategies for substituted aromatic compounds. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this compound for their research and development needs.

References

-

Filo. (2025, August 3). Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. [Link]

-

Profnit. (n.d.). Nitration Of Benzoic Acid. [Link]

-

Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

-

Global Research Online. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

Sources

3-Hydroxy-2-nitrobenzoic acid mechanism of formation

An In-Depth Technical Guide to the Mechanism of Formation of 3-Hydroxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable chemical intermediate in organic synthesis and has been investigated for its utility as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2] Its synthesis, primarily achieved through the nitration of 3-hydroxybenzoic acid, presents a classic case of competing regiochemical directives in electrophilic aromatic substitution. This guide provides an in-depth analysis of the predominant formation mechanism, exploring the nuanced interplay of substituent effects that govern the reaction's outcome. We will dissect the electronic and steric factors controlling the regioselectivity, present a detailed experimental protocol, and discuss an alternative synthetic strategy. This document is intended to serve as a comprehensive resource for professionals requiring a deep mechanistic understanding and practical guidance for the synthesis of this compound.

The Core Mechanism: Electrophilic Aromatic Substitution

The primary route for the formation of this compound is the direct nitration of 3-hydroxybenzoic acid. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of organic chemistry.[3] The reaction's efficiency and, most critically, its regiochemical outcome are dictated by the two substituents already present on the aromatic ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, typically concentrated sulfuric acid.[3] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and potent electrophile, NO₂⁺.[3][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]

This initial step is crucial; the generation of a powerful electrophile is necessary to overcome the deactivation of the benzene ring by the carboxylic acid group.[4]

A Tale of Two Directors: The Regiochemical Conflict

The position of the incoming nitro group is determined by the directing effects of the existing -OH and -COOH substituents.[5][6] These two groups exert opposing influences on the aromatic ring, making this a challenging yet illustrative synthesis.

-

The Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director .[5][7] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the π-system of the ring through resonance (+M effect).[8][9] This increases the ring's nucleophilicity and makes it more reactive towards electrophiles.[6][9] This electron donation particularly enriches the ortho (C2, C6) and para (C4) positions, directing the electrophilic attack to these sites.

-

The Carboxylic Acid (-COOH) Group: Conversely, the -COOH group is a deactivating group and a meta-director .[3][10] Both through inductive effects (-I) from its electronegative oxygen atoms and resonance effects (-M), it withdraws electron density from the aromatic ring.[3] This withdrawal deactivates the ring towards electrophilic attack and makes the ortho and para positions particularly electron-deficient.[6] Consequently, the electrophile is directed to the relatively less deactivated meta (C5) position.[3][4]

| Substituent | Type | Inductive/Resonance Effect | Directing Influence |

| -OH | Activating | -I, +M | ortho, para |

| -COOH | Deactivating | -I, -M | meta |

| Table 1: Summary of directing effects of the hydroxyl and carboxylic acid groups. |

Resolution of the Conflict: The Dominance of the Hydroxyl Group

In the nitration of 3-hydroxybenzoic acid, the powerful activating and ortho, para-directing effect of the hydroxyl group overrides the deactivating, meta-directing influence of the carboxylic acid group. The reaction, therefore, proceeds preferentially at the positions activated by the -OH group.

The potential sites for nitration are C2, C4, and C6.

-

Attack at C2 (ortho to -OH): This position is activated by the -OH group. The resulting arenium ion intermediate is significantly stabilized by resonance, including a key contributor where the positive charge is delocalized onto the hydroxyl oxygen.

-

Attack at C4 (para to -OH): This position is also activated by the -OH group and benefits from similar resonance stabilization of the arenium ion. This leads to the formation of the isomeric byproduct, 3-hydroxy-4-nitrobenzoic acid.[11][12]

-

Attack at C6 (ortho to -OH): While electronically similar to the C2 position, the C6 position is sterically hindered by the adjacent carboxylic acid group. This steric hindrance disfavors attack at C6.

Therefore, the major product is formed from the attack at the electronically activated and sterically accessible C2 position, yielding This compound .

Alternative Synthetic Route: Nucleophilic Aromatic Substitution

While direct nitration is the most common approach, this compound can also be synthesized via a nucleophilic aromatic substitution (SNAr) pathway. This method offers a different mechanistic approach and can provide high yields. One documented procedure starts from 3-Chloro-2-nitrobenzoic acid.[13]

In this mechanism, the electron-withdrawing nitro and carboxylic acid groups activate the ring towards nucleophilic, rather than electrophilic, attack. The hydroxide ion (from KOH) acts as the nucleophile, displacing the chloride ion.

Experimental Protocols & Validation

Adherence to precise experimental conditions is critical for maximizing the yield of the desired isomer and ensuring safety.

Protocol 1: Nitration of 3-Hydroxybenzoic Acid

This protocol is a synthesized methodology based on standard nitration procedures for substituted benzoic acids.[3][10]

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10 g of 3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool this mixture to 0-5°C.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid over a period of 60-90 minutes. The internal temperature must be rigorously maintained below 10°C to prevent over-nitration and the formation of unwanted byproducts.[3][10]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Filter the crude product using vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the solid from a suitable solvent (e.g., dilute ethanol) to yield pure this compound.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol is adapted from a documented synthesis.[13]

-

Dissolution: Dissolve 30 g (0.148 mol) of 3-Chloro-2-nitrobenzoic acid in an aqueous solution of potassium hydroxide (240 g in 300 mL H₂O). Stir at room temperature until a clear solution is obtained.

-

Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.

-

Acidification: Cool the mixture to room temperature, dilute with 200 mL of water, and acidify with concentrated hydrochloric acid to a pH of 2.

-

Extraction: Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to obtain this compound. A reported yield for this method is 99%.[13]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

| Property | Expected Value / Observation | Source(s) |

| Molecular Formula | C₇H₅NO₅ | [14][15] |

| Molecular Weight | 183.12 g/mol | [14][15] |

| Melting Point | 177-181 °C | [2] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H) | [13] |

| ESI-MS (m/z) | Calculated: 183.02; Observed: 182.10 [M-H]⁻ | [13] |

| Table 2: Key physical and spectroscopic data for product validation. |

Conclusion

The formation of this compound via the nitration of 3-hydroxybenzoic acid is a prime example of regioselectivity governed by the hierarchy of substituent directing effects. The potent, resonance-donating hydroxyl group acts as the primary director, guiding the electrophilic attack to its ortho position despite the opposing influence of the meta-directing carboxylic acid group. Understanding this mechanistic competition is crucial for optimizing reaction conditions to favor the desired 2-nitro isomer over other potential products like the 4-nitro isomer. Furthermore, the existence of a high-yield nucleophilic substitution pathway provides a valuable alternative for its synthesis. The protocols and validation data presented herein offer a comprehensive framework for the practical synthesis and characterization of this important chemical compound.

References

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

-

University of Calgary. Directing Groups in SE Ar. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Profnit. Nitration Of Benzoic Acid. [Link]

-

ACS Publications. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

- Google Patents.

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

-

YouTube. Nitration of benzoic acid. [Link]

- Google Patents.

-

PubMed. Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

-

PubChem. This compound. [Link]

-

J&K Scientific. This compound, 97% | 602-00-6. [Link]

-

NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]

Sources

- 1. Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. sga.profnit.org.br [sga.profnit.org.br]

- 4. youtube.com [youtube.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | 602-00-6 [chemicalbook.com]

- 14. This compound | 602-00-6 | FH36869 [biosynth.com]

- 15. This compound | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid: Synthesis, Properties, and the Question of Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-nitrobenzoic acid is a nitroaromatic organic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested protocol for its chemical synthesis, and its spectroscopic characterization. A critical aspect addressed within this document is the current lack of scientific evidence for the natural occurrence of this compound, a pivotal consideration for researchers in natural products and drug discovery. The guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical research and development.

Introduction